molecular formula C5H8ClNO B12949851 4-Chloro-2-hydroxy-2-methylbutanenitrile

4-Chloro-2-hydroxy-2-methylbutanenitrile

Cat. No.: B12949851
M. Wt: 133.57 g/mol
InChI Key: XLWFUTCBNLYRNA-UHFFFAOYSA-N
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Description

4-Chloro-2-hydroxy-2-methylbutanenitrile is a nitrile derivative featuring a chloro-substituted hydroxy-methyl branch on a butanenitrile backbone. Its molecular structure combines functional groups (chloro, hydroxyl, methyl, and nitrile) that confer unique reactivity and physicochemical properties.

Properties

Molecular Formula

C5H8ClNO

Molecular Weight

133.57 g/mol

IUPAC Name

4-chloro-2-hydroxy-2-methylbutanenitrile

InChI

InChI=1S/C5H8ClNO/c1-5(8,4-7)2-3-6/h8H,2-3H2,1H3

InChI Key

XLWFUTCBNLYRNA-UHFFFAOYSA-N

Canonical SMILES

CC(CCCl)(C#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Chlorination of 2-Hydroxy-2-methylbutanenitrile

      Starting Material: 2-Hydroxy-2-methylbutanenitrile

      Reagent: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)

      Conditions: The reaction is typically carried out under reflux conditions in an inert solvent such as dichloromethane or chloroform. The reaction mixture is heated to facilitate the substitution of the hydroxyl group with a chlorine atom, yielding 4-Chloro-2-hydroxy-2-methylbutanenitrile.

  • Industrial Production Methods

      Large-Scale Synthesis: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidation of 4-Chloro-2-hydroxy-2-methylbutanenitrile can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

      Conditions: Conducted in anhydrous solvents such as ether or tetrahydrofuran (THF).

      Products: Reduction can convert the nitrile group to an amine, resulting in 4-Chloro-2-hydroxy-2-methylbutylamine.

  • Substitution

      Reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

      Conditions: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO).

      Products: Substitution reactions can replace the chlorine atom with other nucleophiles, forming various derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: 4-Chloro-2-hydroxy-2-methylbutanenitrile is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical transformations, making it a valuable building block in organic chemistry.

Biology

    Biochemical Studies: This compound can be used to study enzyme-catalyzed reactions involving nitriles and hydroxyl groups. It serves as a model substrate to investigate the mechanisms of enzymatic transformations.

Medicine

    Pharmaceuticals: this compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry

    Materials Science: The compound is used in the production of specialty polymers and resins. Its unique structure imparts desirable properties to the final materials, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 4-Chloro-2-hydroxy-2-methylbutanenitrile exerts its effects depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction reactions, the nitrile group is converted to an amine through the transfer of hydride ions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 4-Chloro-2-hydroxy-2-methylbutanenitrile and structurally related compounds:

Compound Key Structural Features Physicochemical Properties Applications References
This compound Chloro (C4), hydroxyl (C2), methyl (C2), nitrile (C1) Likely polar due to hydroxyl and nitrile groups; moderate solubility in polar solvents. Potential intermediate in specialty chemical synthesis.
4-Chlorobutanenitrile Chloro (C4), nitrile (C1) Lower polarity than the target compound; higher volatility. Used in organic synthesis as a halogenated nitrile precursor.
2-(4-Chlorophenyl)hexanenitrile Chlorophenyl (aromatic), hexanenitrile chain Higher molecular weight (207.7 g/mol); lipophilic due to aromatic and aliphatic chains. Agrochemical synthesis (e.g., pesticides, herbicides).
4-(4-Chlorophenyl)-2-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butanenitrile Chlorophenyl, triazole ring, nitrile Complex structure with heterocyclic moieties; likely bioactive. Pharmaceutical applications (e.g., antifungal agents).

Key Differences:

Functional Groups : The target compound’s hydroxyl and methyl groups enhance polarity and hydrogen-bonding capacity compared to simpler nitriles like 4-chlorobutanenitrile. This makes it less volatile and more reactive in nucleophilic substitutions or hydrolysis reactions .

Aromatic vs. Aliphatic Systems : Compounds like 2-(4-chlorophenyl)hexanenitrile and triazole-containing derivatives () exhibit aromaticity, enabling π-π interactions and stability in biological systems. The target compound lacks aromaticity, limiting its use in contexts requiring planar molecular recognition .

Bioactivity : Derivatives with heterocyclic rings (e.g., triazoles) show enhanced bioactivity, as seen in antifungal or pesticidal applications. The target compound’s hydroxyl group may confer mild antimicrobial properties but likely requires structural optimization for efficacy .

Industrial and Research Implications

  • Pharmaceuticals : Hydroxyl and nitrile groups could be modified to create prodrugs or bioactive molecules.
  • Specialty Polymers : Polar functional groups may enhance compatibility in polymer blends. However, its lack of aromaticity or heterocyclic rings limits its direct utility compared to analogs like 2-(4-chlorophenyl)hexanenitrile, which is prioritized in agrochemical research .

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